molecular formula C15H14N4O3S B2514916 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034481-64-4

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2514916
CAS No.: 2034481-64-4
M. Wt: 330.36
InChI Key: HWXGZLQRBVBQEL-UHFFFAOYSA-N
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Description

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile ( 2034481-64-4) is a specialized organic compound with a molecular formula of C15H14N4O3S and a molecular weight of 330.36 g/mol . This complex molecule features a pyridazine-pyrrolidine sulfonamide scaffold coupled with a benzonitrile substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structure is characterized by a high heavy atom count of 23 and a topological polar surface area of 105 Ų, properties that are often associated with favorable bioactive molecule characteristics . The compound's balanced lipophilicity, indicated by an XLogP3 value of 0.9, along with its electron-deficient pyridazine moiety and sulfonamide linkage, suggests potential for enhanced binding affinity and metabolic stability in target interactions . These properties make it a promising building block for medicinal chemistry research, particularly in the development of bioactive molecules aimed at enzyme inhibition or receptor modulation . The benzonitrile group provides a versatile handle for further functionalization, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . This product is offered for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use. Researchers can source this compound from various suppliers, with available quantities ranging from small-scale research samples (e.g., 3mg, 10mg) to larger quantities (e.g., 75mg) .

Properties

IUPAC Name

4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-10-12-3-5-14(6-4-12)23(20,21)19-9-7-13(11-19)22-15-2-1-8-17-18-15/h1-6,8,13H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGZLQRBVBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine derivative. One common approach is to react pyridazine with an appropriate alcohol under acidic conditions to form the pyridazin-3-yloxy group. This intermediate is then reacted with pyrrolidine in the presence of a sulfonating agent to introduce the sulfonyl group. Finally, the benzonitrile moiety is added through a nitrile formation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyridazine ring can be reduced to form pyridazinylamine derivatives.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Pyridazinylamine derivatives.

  • Substitution: : Various substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibit promising anticancer properties. For instance, derivatives of pyridine and benzenesulfonamide have shown significant inhibition of cancer cell proliferation in vitro. A study highlighted the synthesis of pyridine-sulfonamide derivatives that demonstrated potent activity against various cancer cell lines, including breast and prostate cancer cells .

1.2 Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor, particularly targeting IKK2 (IκB kinase 2), which is involved in cancer progression and inflammation. Several studies have reported that similar sulfonamide compounds can effectively inhibit kinase activity, leading to reduced tumor growth in preclinical models .

2.1 Antimicrobial Properties

Compounds with a similar sulfonamide scaffold have been extensively studied for their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and possess antifungal activity against pathogens like Candida albicans and Aspergillus species . The mechanism often involves the disruption of folate synthesis, a critical metabolic pathway in bacteria.

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been documented, with specific compounds demonstrating efficacy in reducing inflammatory markers in various disease models. These findings suggest that this compound could be explored for therapeutic use in conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity, often employing techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Pyridazine derivative + PyrrolidineIntermediate A
2Intermediate A + Sulfonyl chlorideIntermediate B
3Intermediate B + BenzonitrileFinal Product

Case Studies

4.1 Case Study on Kinase Inhibition

A notable study evaluated the kinase inhibitory activity of a related compound, demonstrating an IC50 value of 15 µM against IKK2 in vitro. This study utilized a range of biochemical assays to confirm the specificity and potency of the compound, suggesting a viable path for drug development targeting inflammatory diseases .

4.2 Antimicrobial Efficacy Evaluation

In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The exact mechanism of action of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Compound A : 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034253-22-8)

  • Molecular Formula : C₁₇H₁₈N₄O₃S
  • Molecular Weight : 358.4 g/mol
  • Substituent : A 4,6-dimethylpyrimidin-2-yloxy group replaces the pyridazine ring.
  • Key Differences: The pyrimidine ring in Compound A introduces two methyl groups at positions 4 and 6, enhancing steric bulk and lipophilicity compared to the unsubstituted pyridazine in the target compound.

Compound B : 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 930439-75-1)

  • Molecular Formula : C₁₅H₁₅N₂O₂S₂
  • Molecular Weight : 331.4 g/mol
  • Substituent : A thiophen-3-yl group replaces the pyridazin-3-yloxy moiety.
  • Key Differences :
    • The sulfur-containing thiophene ring lacks the oxygen atom present in the target compound’s pyridazine-ether linkage, reducing polarity and possibly improving membrane permeability.
    • Thiophene’s aromaticity and smaller size may lead to distinct binding modes in biological targets compared to pyridazine-based analogues .

Physicochemical and Pharmacokinetic Inferences

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, structural features allow for inferences:

  • Lipophilicity : Compound A (pyrimidine with methyl groups) is likely more lipophilic than the target compound, whereas Compound B (thiophene) may balance lipophilicity and polar surface area.

Biological Activity

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a pyridazine moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.

The molecular formula of this compound is C15H14N4O3S, with a molecular weight of approximately 320.38 g/mol. The compound features a sulfonyl group, which is known for its biological activity, particularly in drug design.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. Key techniques include:

  • Thin-Layer Chromatography (TLC) : Used for monitoring the synthesis progress.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed to confirm the structure and purity of the compound.
  • X-ray Crystallography : Provides detailed insights into the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of both the pyrrolidine and pyridazine rings enhances its binding affinity, which may lead to modulation of specific biological pathways. These interactions can result in either inhibition or activation of target proteins, making it significant in drug discovery efforts.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives have shown moderate to high potency as RET kinase inhibitors, which are vital in cancer therapy .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been hypothesized that compounds with similar structures can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease .

Antiviral Activity

Some derivatives related to this compound have been evaluated for antiviral properties. A study demonstrated that certain N-Heterocycles showed significant activity against viral targets, indicating the potential for similar applications for this compound .

Case Studies and Research Findings

  • Anticancer Activity : A series of benzamide derivatives were synthesized and evaluated for RET kinase inhibition. One derivative exhibited IC50 values indicating strong inhibition, suggesting that modifications on the sulfonamide structure may enhance anticancer efficacy .
  • Neuroprotective Studies : In vitro studies have shown that compounds with similar structural motifs can inhibit AChE and BuChE effectively, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive decline associated with Alzheimer's disease .
  • Antiviral Screening : Research into N-Heterocycles has revealed their potential as antiviral agents, with some compounds demonstrating low micromolar inhibitory concentrations against viral enzymes .

Q & A

Advanced Research Question

  • 1H/13C NMR : Monitor chemical shifts for the pyrrolidine N–S bond (δ ~3.5–4.0 ppm for adjacent CH2 groups) and benzonitrile (δ ~7.6–7.8 ppm for aromatic protons). 2D NMR (COSY, HSQC) confirms connectivity between the pyrrolidine and pyridazin-3-yloxy groups .
  • X-ray crystallography : Resolves stereochemistry at the pyrrolidine C3 position, critical for biological activity. For example, a 2012 study on a related pyrazole-benzonitrile derivative confirmed planarity of the sulfonyl group via X-ray .

What methodologies are recommended to analyze contradictory bioactivity data in enzyme inhibition assays?

Advanced Research Question
Contradictions may arise from differences in assay conditions or target specificity:

  • Dose-response curves : Use IC50 values to compare potency across studies. For example, thiazolidinone analogs show IC50 variability (1–50 µM) depending on the enzyme isoform tested .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A 2017 study on lysine-specific demethylase inhibitors demonstrated competitive binding for benzonitrile derivatives .
  • Cellular assays : Validate target engagement using siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

How can researchers design SAR studies to evaluate the pyridazin-3-yloxy group's role in bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) strategies include:

  • Analog synthesis : Replace pyridazine with pyridine, pyrimidine, or triazole rings to assess electronic/steric effects. For instance, pyridazin-3-yloxy derivatives exhibit higher solubility than pyridin-4-yl analogs .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites. A 2018 study on xanthine oxidase inhibitors highlighted hydrogen bonding between pyridazine-N and Glu802 .
  • Bioisosteric replacement : Substitute the oxygen atom in the ether linkage with sulfur or methylene to modulate metabolic stability .

What analytical techniques are most effective for quantifying trace impurities in the final compound?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect sulfonic acid byproducts (m/z ~200–300) .
  • Elemental analysis : Verify sulfur content (~9.1% theoretical for C16H15N4O3S) to confirm purity .
  • TLC monitoring : Use silica plates (ethyl acetate:hexane = 1:1) to track reaction progress; Rf ~0.4 for the target compound .

How do reaction conditions influence the stereochemical outcome of the pyrrolidine ring?

Advanced Research Question

  • Chiral catalysts : Asymmetric synthesis using (R)-BINAP or Proline-derived catalysts can control C3 stereochemistry, critical for binding to chiral enzyme pockets .
  • Temperature effects : Lower temperatures (0–5°C) favor kinetic control, producing a single diastereomer, while higher temperatures promote racemization .

What strategies mitigate degradation of the benzonitrile group during long-term storage?

Basic Research Question

  • Storage conditions : Use amber vials under inert gas (argon) at −20°C to prevent hydrolysis of the nitrile to carboxylic acid .
  • Stabilizers : Add desiccants (silica gel) or antioxidants (BHT) to formulations .

How can researchers validate the compound's target engagement in complex biological systems?

Advanced Research Question

  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzonitrile group for covalent crosslinking with target proteins .
  • Cellular thermal shift assays (CETSA) : Monitor protein denaturation curves to confirm binding in live cells .

What are the limitations of using LogP values to predict the compound's blood-brain barrier (BBB) permeability?

Advanced Research Question
While LogP (~2.5 for this compound) suggests moderate BBB penetration, additional factors include:

  • P-glycoprotein efflux : The sulfonyl group may increase recognition by efflux transporters, reducing CNS bioavailability .
  • Molecular weight (MW) : MW >400 Da (actual MW: 361.38) further limits passive diffusion .

How can isotopic labeling (e.g., 14C or 3H) aid in pharmacokinetic studies?

Advanced Research Question

  • Metabolic tracing : 14C-labeled benzonitrile tracks hepatic conversion to cyanide metabolites in rodent models .
  • Autoradiography : Localize 3H-labeled compound in tissue sections to assess organ distribution .

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